3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid
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Overview
Description
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid is a synthetic organic compound commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids during the assembly of peptides.
Mechanism of Action
Target of Action
Fmoc-3-amino-3-phenylpropionic acid is a derivative of alanine . Alanine is a non-essential amino acid that plays a crucial role in the metabolism of glucose and organic acids . .
Mode of Action
As an alanine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Biochemical Pathways
As an alanine derivative, it may be involved in the metabolism of glucose and organic acids .
Result of Action
As an alanine derivative, it may influence various physiological activities .
Biochemical Analysis
Biochemical Properties
The Fmoc group in Fmoc-3-amino-3-phenylpropionic acid is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
Molecular Mechanism
The molecular mechanism of Fmoc-3-amino-3-phenylpropionic acid primarily involves its role as a protecting group in peptide synthesis . The Fmoc group protects amines during synthesis and is deprotected with bases such as secondary amines like piperidine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid typically involves the following steps:
Fmoc Protection: The amino group of 3-phenylpropanoic acid is protected using the Fmoc group. This is achieved by reacting 3-phenylpropanoic acid with Fmoc chloride in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the Fmoc protection reaction under controlled conditions to ensure consistency and yield.
Purification and Quality Control: Industrial purification methods such as large-scale chromatography and crystallization are employed. Quality control measures, including high-performance liquid chromatography (HPLC), are used to verify the purity and identity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide), to expose the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides, facilitated by coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU, HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), or DIC (diisopropylcarbodiimide) in the presence of a base like N-methylmorpholine (NMM).
Major Products
Deprotection: Removal of the Fmoc group yields the free amino acid.
Coupling: Formation of peptide bonds results in dipeptides, tripeptides, or longer peptide chains.
Scientific Research Applications
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid is extensively used in various fields of scientific research:
Chemistry: It is a key intermediate in the synthesis of peptides and peptidomimetics.
Biology: Used in the study of protein-protein interactions and enzyme-substrate interactions by synthesizing specific peptide sequences.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of custom peptides for research and pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
Fmoc-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-alanine: Similar in structure but with a different side chain, used for incorporating alanine residues into peptides.
Fmoc-glycine: The simplest Fmoc-protected amino acid, used for introducing glycine residues.
Uniqueness
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid is unique due to its specific structure, which includes a phenyl group that can influence the hydrophobicity and conformational properties of the resulting peptides. This makes it particularly useful for synthesizing peptides with specific structural and functional characteristics.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)14-22(16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSLRPMRTOVHAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180181-93-5 |
Source
|
Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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